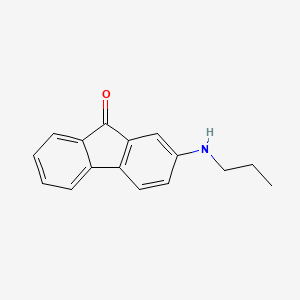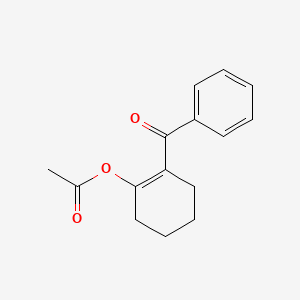
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide is a chemical compound with significant interest in various fields of scientific research It is characterized by its unique structure, which includes a bromoethyl group and a methanesulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide typically involves the reaction of 4-(2-Bromoethyl)benzenesulfonamide with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may result in the formation of sulfonic acids.
科学的研究の応用
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets through its reactive functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 4-[Bis(2-bromoethyl)amino]benzene-1-sulfonamide
- 4-[(2-Bromoethyl)(2-bromopropyl)amino]benzene-1-sulfonamide
Comparison
Compared to similar compounds, 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide is unique due to the presence of both a bromoethyl group and a methanesulfonyl group. This combination of functional groups imparts distinct reactivity and potential applications. For instance, the methanesulfonyl group can enhance the compound’s solubility and stability, while the bromoethyl group provides a site for further chemical modifications.
特性
CAS番号 |
94788-98-4 |
|---|---|
分子式 |
C9H12BrNO4S2 |
分子量 |
342.2 g/mol |
IUPAC名 |
4-(2-bromoethyl)-N-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO4S2/c1-16(12,13)11-17(14,15)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7H2,1H3 |
InChIキー |
KEPUQQYCJIFOCI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NS(=O)(=O)C1=CC=C(C=C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


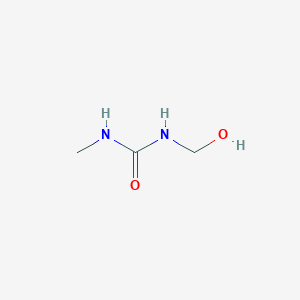
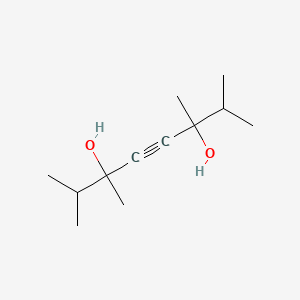
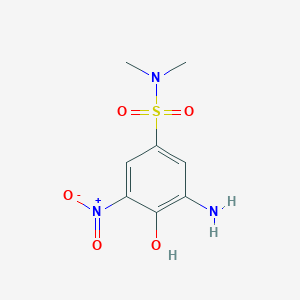
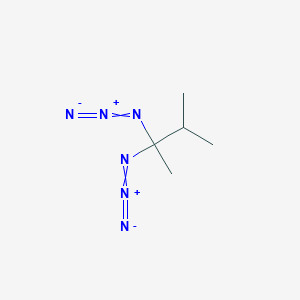
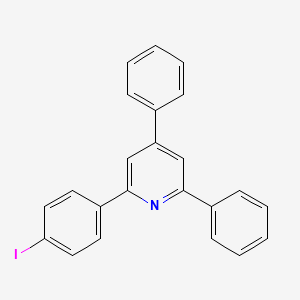
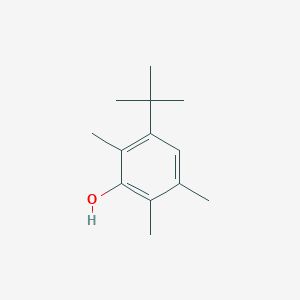
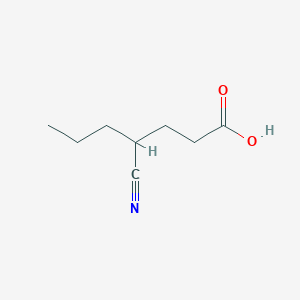
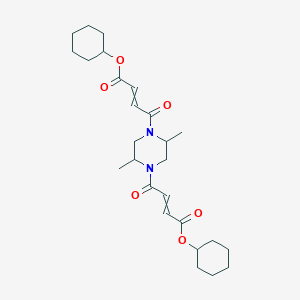
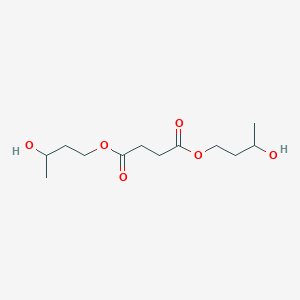

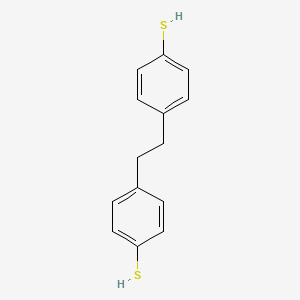
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
